N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline
Overview
Description
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an isobutoxy group attached to the benzyl moiety and a trifluoromethyl group attached to the aniline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline typically involves a multi-step process:
Formation of 3-Isobutoxybenzyl Chloride: The starting material, 3-isobutoxybenzyl alcohol, is reacted with thionyl chloride (SOCl₂) to form 3-isobutoxybenzyl chloride.
Nucleophilic Substitution: The 3-isobutoxybenzyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form amines or other reduced products.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines, reduced derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Chemical Reactivity: The presence of the isobutoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzyl)-3-(trifluoromethyl)aniline
- N-(3-Ethoxybenzyl)-3-(trifluoromethyl)aniline
- N-(3-Propoxybenzyl)-3-(trifluoromethyl)aniline
Uniqueness
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[[3-(2-methylpropoxy)phenyl]methyl]-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(2)12-23-17-8-3-5-14(9-17)11-22-16-7-4-6-15(10-16)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPELREZFZSLNPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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